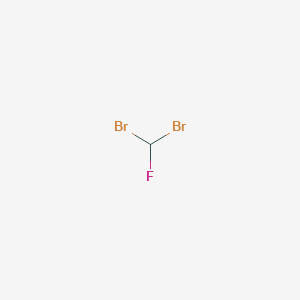
Dibromofluoromethan
Übersicht
Beschreibung
Dibromofluoromethane is a mixed halomethane . It is soluble in alcohol, acetone, benzene, and chloroform .
Synthesis Analysis
Dibromofluoromethane is prepared from dibromomethane and antimony(III) fluoride . It can also be used to prepare bromofluoromethane by reductive debromination with organotin hydride as tributyltin hydride .Molecular Structure Analysis
The molecular formula of Dibromofluoromethane is CHBr2F . The structure includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Dibromofluoromethane molecule contains a total of 4 bonds. There are 3 non-H bonds .Chemical Reactions Analysis
Dibromofluoromethane can be used to prepare bromofluoromethane by reductive debromination with organotin hydride as tributyltin hydride .Physical And Chemical Properties Analysis
Dibromofluoromethane has a molar mass of 191.83 g/mol . It appears as a liquid and is insoluble in water . It has a density of 2.421 g/cm3 at 20 °C . The melting point is -78 °C, and the boiling point is 64.9 °C .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Dibromofluoromethan wird in der organischen Synthese verwendet, insbesondere als Reagenz zur Herstellung von Bromofluoromethan durch reduktive Debromierung . Dieser Prozess beinhaltet typischerweise die Verwendung von Organozinnhydrid, wie z. B. Tributylzinnhydrid, das bei der Entfernung von Bromatomen aus this compound hilft, was zur Bildung von Bromofluoromethan führt.
Halogenmethan-Forschung
Als gemischtes Halogenmethan ist this compound von Interesse für die Untersuchung des Verhaltens von Halogenmethanen in der Atmosphäre. Seine Eigenschaften, wie Siede- und Schmelzpunkt, Dichte und Löslichkeit, sind wichtig, um die Umweltbelastung durch Halogenmethane zu verstehen, insbesondere in Bezug auf das Ozonabbaupotenzial .
Lösungsmittelanwendungen
Aufgrund seiner Löslichkeit in Alkohol, Aceton, Benzol und Chloroform kann this compound als Lösungsmittel in verschiedenen chemischen Reaktionen verwendet werden, bei denen diese Lösungsmittel wirksam sind . Seine einzigartigen Eigenschaften können Vorteile in bestimmten Anwendungen bieten, bei denen ein hochdichtes Lösungsmittel erforderlich ist.
Fluorierendes Mittel
Im Bereich der Fluorchemie dient this compound als Fluorierungsmittel. Es kann ein Fluoratom in organische Verbindungen einführen, was eine wertvolle Transformation bei der Synthese von Pharmazeutika und Agrochemikalien ist .
Analytische Chemie
This compound kann als Standard- oder Referenzverbindung in analytischen Techniken wie der Gaschromatographie (GC) verwendet werden. Seine klar definierten physikalischen und chemischen Eigenschaften machen es geeignet, um Instrumente zu kalibrieren oder als Vergleichspunkt für die Analyse anderer Substanzen zu dienen .
Brandbekämpfungssysteme
Obwohl keine direkte Anwendung in der wissenschaftlichen Forschung, können die Eigenschaften von this compound für die Verwendung in Brandbekämpfungssystemen untersucht werden. Seine chemische Struktur könnte es möglicherweise wirksam machen, Brände zu löschen, ohne die Ozonschicht zu zerstören, vorbehaltlich der Umweltvorschriften .
Pharmazeutische Forschung
In der pharmazeutischen Forschung könnte this compound auf sein Potenzial als Zwischenprodukt bei der Synthese von Arzneimitteln untersucht werden. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht es zu einem Kandidaten für die Herstellung komplexer Moleküle, die therapeutische Vorteile haben könnten.
Jede dieser Anwendungen zeigt die Vielseitigkeit von this compound in der wissenschaftlichen Forschung und sein Potenzial, zu verschiedenen Studienbereichen beizutragen. Es ist wichtig zu beachten, dass bei der Verwendung von this compound aufgrund seines Ozonabbaupotenzials stets die Umweltvorschriften zu berücksichtigen sind .
Safety and Hazards
Dibromofluoromethane is toxic in contact with skin and if inhaled . It causes serious eye irritation and is suspected of damaging fertility or the unborn child . It causes damage to organs through prolonged or repeated exposure . It also harms public health and the environment by destroying ozone in the upper atmosphere .
Relevant Papers One relevant paper discusses the efficiency of the [18F]difluoromethyl benzothiazolyl-sulfone ([18F]1) as a 18F-difluoromethylating reagent . The paper investigates the influence of structurally-related [18F]difluoromethyl heteroaryl-sulfones in the reactivity toward the photoredox C–H 18F-difluoromethylation of heteroarenes under continuous-flow conditions .
Wirkmechanismus
Target of Action
Dibromofluoromethane is a mixed halomethane
Mode of Action
It’s known that it can be used to prepare bromofluoromethane by reductive debromination with organotin hydride as tributyltin hydride . This suggests that dibromofluoromethane can undergo reductive reactions, which may influence its interactions with its targets.
Pharmacokinetics
Eigenschaften
IUPAC Name |
dibromo(fluoro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHBr2F/c2-1(3)4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUTVFXOEGMHMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBr2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074320 | |
| Record name | Dibromofluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | Dibromofluoromethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13741 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1868-53-7 | |
| Record name | Dibromofluoromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1868-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibromofluoromethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001868537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromofluoromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromofluoromethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBROMOFLUOROMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0517W9BLP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is dibromofluoromethane primarily used for in organic synthesis?
A1: Dibromofluoromethane serves as a valuable reagent for introducing fluorine and bromine atoms into molecules. It acts as a precursor to fluorocarbene, a reactive intermediate. [, ] This makes dibromofluoromethane particularly useful in synthesizing various fluorine-containing compounds. [, , , ] For instance, researchers have successfully utilized it for the stereoselective synthesis of cis-2-fluorocyclopropylamine through a cyclopropanation reaction. [] Additionally, it plays a key role in the synthesis of fluoroalkenes via a diethylzinc-promoted Wittig reaction. []
Q2: How does the choice of solvent impact reactions involving dibromofluoromethane?
A2: Solvent selection significantly influences the reaction pathway when using dibromofluoromethane. Research shows that reactions conducted in tetrahydrofuran (THF) predominantly yield hydrobromofluoromethylated products. Conversely, using dimethylformamide/water (DMF/H2O) as the solvent favors the formation of bromofluoromethylated products. This highlights the crucial role of solvent effects in controlling reaction selectivity. []
Q3: Can you elaborate on the use of dibromofluoromethane in generating fluorinated heterocycles?
A3: Dibromofluoromethane facilitates the efficient synthesis of valuable 3-fluorinated quinolines and pyridines, common pharmacophores in medicinal chemistry. This is achieved through a one-carbon ring expansion reaction of readily accessible indoles and pyrroles. [] The reaction proceeds rapidly (within ten minutes) and can be conducted under ambient air conditions, simplifying the synthetic procedure. []
Q4: What are the structural characteristics of dibromofluoromethane?
A4: Dibromofluoromethane (CHBr2F) possesses a tetrahedral molecular geometry with a central carbon atom bonded to one fluorine and two bromine atoms. While its exact molecular weight might vary slightly depending on isotopic abundance, it is approximately 209 g/mol. Spectroscopic data, particularly from Raman spectroscopy, provides insights into its vibrational modes and molecular structure. [, ]
Q5: Are there any documented applications of dibromofluoromethane in quality control processes?
A5: Yes, dibromofluoromethane has been utilized as a volatile organic compound (VOC) surrogate in quality control for groundwater analysis. [] Its established analytical methods and known properties make it suitable for monitoring the accuracy and precision of analytical procedures for VOC determination in environmental samples. []
Q6: Have any studies explored the potential environmental impact of dibromofluoromethane?
A6: While the provided research papers primarily focus on the synthetic applications of dibromofluoromethane, it's crucial to acknowledge its potential environmental impact. As a halomethane, it could contribute to ozone depletion. Investigating its degradation pathways and ecotoxicological effects is essential for responsible use and waste management.
Q7: What analytical techniques are commonly employed to characterize and quantify dibromofluoromethane?
A7: Gas chromatography coupled with various detectors, such as mass spectrometry (GC-MS) or electron capture detection (GC-ECD), is frequently used to analyze dibromofluoromethane. [] These techniques allow for accurate identification and quantification, even at trace levels, in complex matrices like environmental samples. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


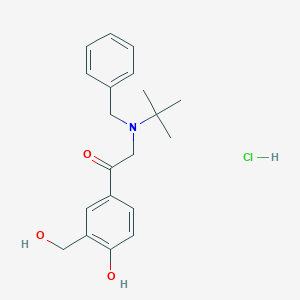
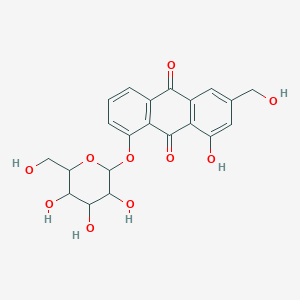
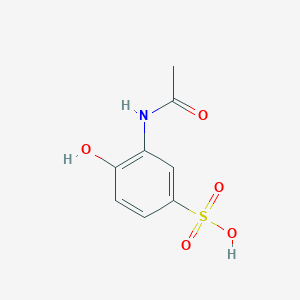
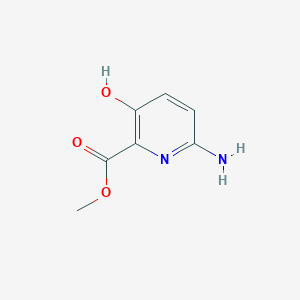
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)
![[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117544.png)

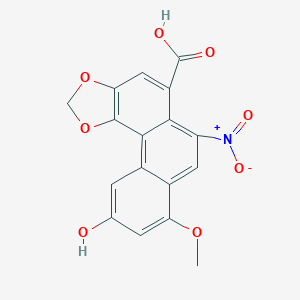



![[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117565.png)
![[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid](/img/structure/B117566.png)
![(3aS,6S,7aS)-6-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B117572.png)
